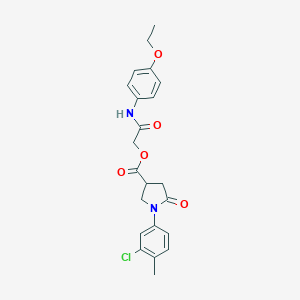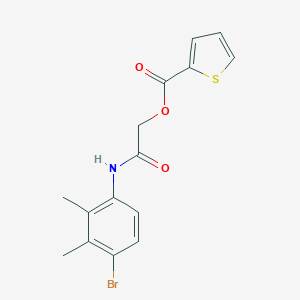![molecular formula C20H20N2O4 B270988 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid, also known as EACA, is a synthetic amino acid derivative that has been extensively studied for its biochemical and physiological effects. This compound has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection.
Mecanismo De Acción
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound inhibits the activity of plasminogen activator (PA), plasmin, and glutamate receptors, which are involved in cancer growth and metastasis, thrombosis formation, and neurodegeneration, respectively. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments include its well-established synthesis method, its ability to inhibit the activity of various enzymes and receptors in the body, and its potential therapeutic applications in various fields of medicine. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in the body.
Direcciones Futuras
For research on 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid include further investigation into its potential therapeutic applications in various fields of medicine, including cancer treatment, thrombosis prevention, and neuroprotection. Additionally, future research could focus on the development of novel this compound derivatives with improved solubility and bioavailability, as well as the investigation of the potential interactions between this compound and other compounds in the body.
Métodos De Síntesis
The synthesis of 1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-ethylaniline with succinic anhydride, followed by cyclization with sodium hydroxide to form the pyrrolidine ring. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
Aplicaciones Científicas De Investigación
1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of plasminogen activator (PA), an enzyme that is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to have potential applications in thrombosis prevention, as it inhibits the activity of plasmin, an enzyme that is involved in the breakdown of blood clots. Additionally, this compound has been shown to have neuroprotective effects, as it inhibits the activity of glutamate receptors, which are involved in the development of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-[3-[(2-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4/c1-2-13-6-3-4-9-17(13)21-19(24)14-7-5-8-16(10-14)22-12-15(20(25)26)11-18(22)23/h3-10,15H,2,11-12H2,1H3,(H,21,24)(H,25,26) |
Clave InChI |
ISVDLXNWWWHZCP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3CC(CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)